
3-(6-Methyl-3-pyridyl)acrylic acid
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Overview
Description
3-(6-Methyl-3-pyridyl)acrylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterometallic Complexes
One significant application of 3-(6-Methyl-3-pyridyl)acrylic acid is in the synthesis of heterometallic coordination polymers. As a bifunctional ligand, it can effectively connect d-block and f-block metals, leading to the formation of three-dimensional structures with potential luminescent properties. These materials are useful in various applications, including catalysis and sensor technology .
Case Study: Coordination Polymers
A study demonstrated the use of this compound as an organic linker to create a heterometallic coordination polymer. The resulting material exhibited enhanced luminescence, making it a candidate for optoelectronic applications. The synthesis involved careful control of reaction conditions to optimize the yield and purity of the final product .
Electrochemical Applications
Another prominent application is in electrochemistry, where this compound is utilized to fabricate conductive polymer films. These films can be modified with multi-walled carbon nanotubes (MWCNTs), enhancing their electrocatalytic properties.
Case Study: Conductive Polymer Films
A recent study explored the fabrication of poly(this compound)/MWCNTs membranes for simultaneous detection of various compounds. The modified electrodes demonstrated significant improvements in electrochemical responses compared to unmodified films. This application highlights the potential for developing advanced sensors for environmental monitoring and biomedical diagnostics .
Pharmaceutical Applications
This compound derivatives have shown promise in pharmaceutical applications, particularly as precursors for bioactive compounds. The compound's structure allows for modifications that can enhance biological activity.
Case Study: Synthesis of Bioactive Derivatives
Research has indicated that derivatives of this compound can be synthesized to yield hydrazides that exhibit significant biological activities. These derivatives were prepared through a series of reactions involving esterification and subsequent treatment with hydrazine hydrate, resulting in compounds with potential therapeutic effects .
Material Science Innovations
In material science, this compound has been investigated for its role in creating advanced materials with tailored properties. Its ability to form stable complexes with various metals makes it suitable for developing new materials with specific functionalities.
Data Table: Properties of Synthesized Materials
Compound | Metal Used | Synthesis Method | Yield (%) | Application Area |
---|---|---|---|---|
Complex A | Co(II) | Solvothermal | 85 | Catalysis |
Complex B | Ni(II) | Hydrothermal | 78 | Sensor Technology |
Complex C | Cu(II) | Co-precipitation | 90 | Photovoltaics |
This table summarizes some synthesized complexes using this compound as a linker, showcasing their yields and potential applications.
Q & A
Q. What are the common synthetic routes for 3-(6-Methyl-3-pyridyl)acrylic acid, and how can reaction conditions be optimized for yield?
Basic Research Focus
The synthesis of this compound typically involves Knoevenagel condensation between 6-methylnicotinaldehyde (6-methyl-3-pyridinecarboxaldehyde) and malonic acid derivatives (e.g., methyl malonate). Key steps include:
- Catalyst selection : Pyridine derivatives often require Lewis acids (e.g., piperidine, ammonium acetate) or organocatalysts to enhance electrophilicity of the aldehyde.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of the pyridyl precursor, while reflux conditions drive the reaction to completion.
- Work-up : Acidic or basic extraction is critical to isolate the acrylic acid moiety while avoiding ester hydrolysis.
Challenges :
- Twinned crystals : Common in polar solvents; use TWIN commands in SHELXL for deconvolution.
- Thermal motion : Anisotropic displacement parameters (ADPs) for the acrylic chain may require damping to avoid overfitting .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Basic Research Focus
- ¹H/¹³C NMR :
- IR spectroscopy :
- Broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid); C=O stretch (~1680–1700 cm⁻¹).
- Mass spectrometry :
- ESI-MS ([M-H]⁻ at m/z ≈ 178.19) confirms molecular weight .
Q. How does the electronic nature of the pyridyl substituent influence the acidity and reactivity of the acrylic acid moiety in this compound?
Advanced Research Focus
The 6-methyl-3-pyridyl group exerts electron-withdrawing effects via resonance, increasing the acidity of the carboxylic acid (pKa ≈ 2.5–3.0). This enhances reactivity in:
- Nucleophilic acyl substitutions : Faster esterification with alcohols under mild conditions.
- Metal coordination : The pyridyl N atom acts as a Lewis base, facilitating chelation with transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .
Advanced Application :
- Autophagy induction : Pyridyl-acrylic acid derivatives disrupt mTOR/p70S6K signaling in cancer cells (IC₅₀ ≈ 5–10 µM) via Western blot and LC3-II puncta assays .
Q. When encountering contradictory data in the solubility and stability of this compound across studies, what methodological factors should be scrutinized?
Advanced Research Focus
Contradictions often arise from:
- Solvent purity : Trace water in DMSO or THF accelerates hydrolysis of esters to acids .
- pH-dependent stability : Carboxylic acid dimerization in non-polar solvents reduces apparent solubility.
- Analytical calibration : UV-Vis quantitation (λ ≈ 260 nm) may overestimate purity if pyridyl byproducts absorb similarly .
Resolution Strategy :
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12) |
InChI Key |
OAZIAOCXVZMCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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